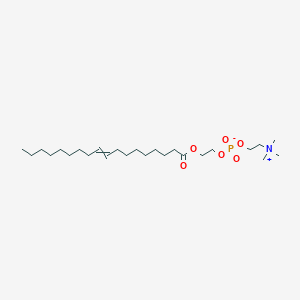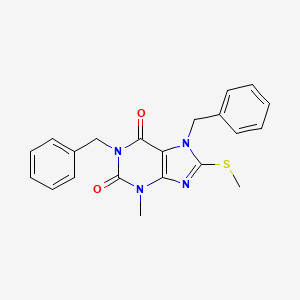![molecular formula C20H28O3 B14104749 (1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid CAS No. 50816-25-6](/img/structure/B14104749.png)
(1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring and a hexahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydronaphthalene core, introduction of the furan ring, and carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction of the carboxylic acid group can yield the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid include other furan-containing compounds and hexahydronaphthalene derivatives. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features. The presence of both a furan ring and a hexahydronaphthalene core, along with the carboxylic acid group, gives it distinct chemical and biological properties that set it apart from similar compounds.
Propriétés
Numéro CAS |
50816-25-6 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-4-6-17-19(14,3)10-7-15(2)20(17,18(21)22)11-8-16-9-12-23-13-16/h5,9,12-13,15,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t15-,17+,19+,20-/m1/s1 |
Clé InChI |
TUMLDZXQVLUMQL-DJABAAGCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@@H]([C@]1(CCC3=COC=C3)C(=O)O)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(CCC3=COC=C3)C(=O)O)CCC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B14104679.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104680.png)
![3-[(2-Phenylacetyl)amino]but-2-enamide](/img/structure/B14104686.png)
![(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B14104693.png)

![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14104712.png)
![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104719.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14104724.png)
![1-(2-Fluorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104727.png)
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104735.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14104744.png)

![2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14104762.png)
![[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B14104765.png)
